molecular formula C19H17ClN4O2 B2984701 3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946233-87-0

3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2984701
CAS No.: 946233-87-0
M. Wt: 368.82
InChI Key: SITGGHFRQGCZDE-UHFFFAOYSA-N
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Description

3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a chemical compound with the molecular formula C19H17ClN4O2 and a molecular weight of 368.8 . It belongs to a class of compounds known as pyrimidineamines, which have been identified as a promising chemotype in parasitology research . This compound is of significant research interest for its potential as a selective inhibitor of Trypanosoma brucei S-adenosylmethionine decarboxylase (AdoMetDC), a vital enzyme in the polyamine biosynthesis pathway of the parasite responsible for Human African Trypanosomiasis (HAT), or sleeping sickness . Studies on related pyrimidineamine analogs have demonstrated that this series can exhibit potent, pH-dependent inhibition of the parasite enzyme while showing selectivity over the human homolog . Furthermore, compounds in this series are characterized by physicochemical properties that suggest a strong potential for blood-brain barrier penetration, making them particularly valuable for investigating treatments for the late, neurological stage of HAT . Researchers can utilize this benzamide derivative as a key chemical tool for exploring the structure-activity relationships of TbAdoMetDC inhibitors and for developing novel therapeutic agents against neglected tropical diseases. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2/c1-12-21-17(11-18(22-12)26-2)23-15-6-8-16(9-7-15)24-19(25)13-4-3-5-14(20)10-13/h3-11H,1-2H3,(H,24,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITGGHFRQGCZDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Intermediate: The synthesis begins with the preparation of the 6-methoxy-2-methylpyrimidine intermediate. This can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Amination Reaction: The pyrimidine intermediate is then subjected to an amination reaction with 4-aminophenylamine to form the pyrimidinylamino derivative.

    Coupling with Benzoyl Chloride: The final step involves the coupling of the pyrimidinylamino derivative with 3-chlorobenzoyl chloride in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution of the chloro group can produce various substituted benzamides.

Scientific Research Applications

3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Variations and Their Implications

Compound Name / Evidence ID Core Structure Key Substituents Biological Implications
Main Compound Benzamide + phenyl-pyrimidine 3-Cl, 6-methoxy-2-methylpyrimidine Likely kinase inhibition; balanced solubility and lipophilicity due to methoxy group
3-Chloro-N-(2-chloro-4-(imidazolidin-2-ylideneamino)phenyl)-4-(imidazolidin-2-ylideneamino)benzamide Benzamide Dual imidazolidine groups Enhanced solubility but reduced metabolic stability; potential for off-target interactions due to flexible imidazolidine rings
N4-3-Chlorobenzoylsulfathiazole (30) Benzamide + sulfathiazole Sulfathiazole (thiazole + sulfonamide) Antibacterial activity via dihydropteroate synthase inhibition; reduced kinase affinity compared to pyrimidine analogs
3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide Benzamide + sulfamoyl-pyrimidine Pyrimidinylsulfamoyl Increased metabolic stability but lower cell permeability due to sulfamoyl group; potential for dual kinase/enzyme targeting
Quinoline hybrid Benzamide + quinoline 8-chloro-2-phenylquinoline High lipophilicity and extended half-life; possible toxicity concerns due to bulky aromatic system
Benzothiophene-pyrimidine hybrid Benzamide + benzothiophene Benzothiophene-pyrimidine Enhanced hydrophobic interactions in target binding; reduced aqueous solubility
Trifluoromethyl pyridine derivative Benzamide + pyridine 6-Cl, 4-CF3-pyridine Electron-withdrawing CF3 group improves metabolic stability; potential for enhanced target affinity
Amino-substituted analog Benzamide 3-amino-4-Cl, 3-methylphenyl Hydrogen bonding capacity via amino group; increased susceptibility to oxidative metabolism

Key Research Findings

Kinase Inhibition: The main compound’s pyrimidine moiety is critical for ATP-binding pocket interactions, a feature shared with benzothiophene-pyrimidine hybrids (). However, the methoxy group improves solubility compared to lipophilic quinoline derivatives () .

Antibacterial Activity : Sulfathiazole-containing analogs () exhibit divergent mechanisms (e.g., dihydropteroate synthase inhibition), unlike the kinase-focused main compound .

Metabolic Stability: Trifluoromethyl groups () and sulfamoyl substituents () enhance stability, whereas amino groups () may reduce it due to oxidative vulnerability .

Solubility-Lipophilicity Balance : The main compound’s methoxy group offers a favorable balance, whereas imidazolidine-based analogs () prioritize solubility at the expense of target affinity .

Biological Activity

3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a benzenesulfonamide derivative with potential therapeutic applications, particularly in medicinal chemistry. This compound exhibits a unique structural profile that suggests significant biological activity, particularly as an enzyme inhibitor.

Chemical Structure and Properties

The compound's structure includes:

  • A chloro group at the 3-position.
  • A methoxy group attached to a pyrimidine ring.
  • An amine linkage to a phenyl group.

These functional groups are critical for its biological activity, influencing its interaction with target enzymes and receptors.

Enzyme Inhibition

Research indicates that compounds similar to this compound are investigated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. Inhibition of this enzyme has implications for treating conditions such as glaucoma and certain cancers.

Case Study 1: Antiviral Activity

In a study examining N-phenylbenzamide derivatives, it was found that certain compounds exhibited significant anti-HBV activity both in vitro and in vivo. The mechanism involved the modulation of A3G levels, which is crucial for inhibiting HBV replication . While direct data on this compound is not available, the findings underscore the potential of similar compounds in antiviral therapy.

Case Study 2: Enzyme Inhibition

Research into sulfonamide derivatives demonstrated their effectiveness as carbonic anhydrase inhibitors. The presence of chloro and methoxy groups in the structure enhances binding affinity to the enzyme, suggesting that this compound may exhibit similar properties.

Comparative Analysis with Similar Compounds

A comparison of this compound with other benzenesulfonamide derivatives reveals distinct biological profiles influenced by their structural variations:

Compound NameKey Functional GroupsBiological Activity
3-chloro-N-(4-(6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamideChloro, MethoxyPotential carbonic anhydrase inhibitor
4-amino-N-(2-methoxyphenyl)benzenesulfonamideAmino, MethoxyAntiviral activity against HIV
N-(4-(4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamideThiazoleAntimicrobial properties

This table illustrates how variations in functional groups can lead to different biological activities among similar compounds.

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